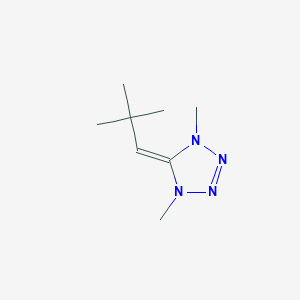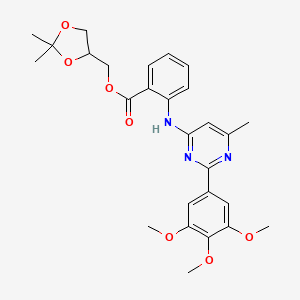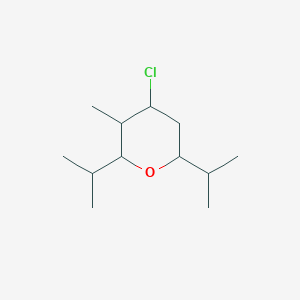
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and two isopropyl groups attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane typically involves the chlorination of a precursor compound followed by the introduction of the methyl and isopropyl groups. Common synthetic routes include:
Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane: shares similarities with other chloro-substituted oxane derivatives.
This compound: can be compared to compounds like 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydropyran and 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydrofuran.
Uniqueness
The presence of both chloro and isopropyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
53045-56-0 |
|---|---|
Formule moléculaire |
C12H23ClO |
Poids moléculaire |
218.76 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2,6-di(propan-2-yl)oxane |
InChI |
InChI=1S/C12H23ClO/c1-7(2)11-6-10(13)9(5)12(14-11)8(3)4/h7-12H,6H2,1-5H3 |
Clé InChI |
LFIMXBWXHXYQCY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(OC1C(C)C)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


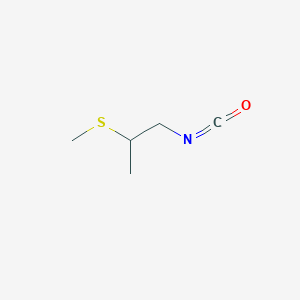

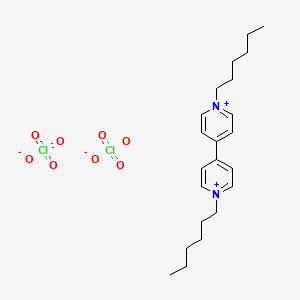
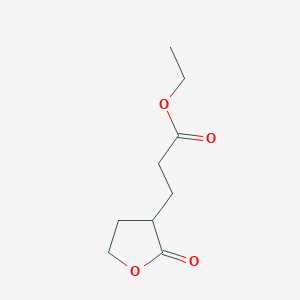
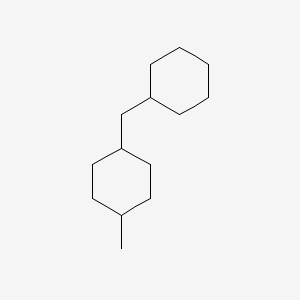
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)


